molecular formula C12H18N2O5 B13535024 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid

Cat. No.: B13535024
M. Wt: 270.28 g/mol
InChI Key: FHZKKLAXJJNAET-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, an oxazole ring, and a tert-butoxycarbonyl protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azetidine ring, the introduction of the oxazole ring, and the addition of the tert-butoxycarbonyl protecting group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer functional groups.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid
  • 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4-iodo-1H-pyrazole-5-carboxylic acid
  • 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid

Uniqueness

Compared to similar compounds, 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H18N2O5/c1-12(2,3)18-11(17)14-5-7(6-14)8-4-9(10(15)16)19-13-8/h7,9H,4-6H2,1-3H3,(H,15,16)

InChI Key

FHZKKLAXJJNAET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(C2)C(=O)O

Origin of Product

United States

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